4-bromo-N-methylpyridin-3-amine
Description
4-Bromo-N-methylpyridin-3-amine (CAS 1352935-31-9) is a halogenated pyridine derivative with the molecular formula C₆H₇BrN₂ and a molecular weight of 187.04 g/mol . The compound features a pyridine ring substituted with a bromine atom at position 4 and an N-methylamine group at position 2. Its structure makes it a versatile intermediate in medicinal chemistry and materials science, particularly in Suzuki-Miyaura cross-coupling reactions for synthesizing complex heterocycles .
Properties
CAS No. |
1352935-31-9 |
|---|---|
Molecular Formula |
C6H7BrN2 |
Molecular Weight |
187.04 g/mol |
IUPAC Name |
4-bromo-N-methylpyridin-3-amine |
InChI |
InChI=1S/C6H7BrN2/c1-8-6-4-9-3-2-5(6)7/h2-4,8H,1H3 |
InChI Key |
OBOMETRRHOXBIZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CN=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional and Functional Group Isomers
4-Bromo-2-chloropyridin-3-amine
- Molecular Formula : C₅H₄BrClN₂
- Key Features : Substituted with bromine (position 4) and chlorine (position 2), with an amine at position 3.
- However, steric hindrance from chlorine may reduce accessibility in coupling reactions .
5-Bromo-4-methoxypyridin-3-amine
- Molecular Formula : C₆H₇BrN₂O
- Key Features : Methoxy group at position 4 and bromine at position 4.
- Comparison : The methoxy group improves solubility in polar solvents due to its electron-donating nature. This contrasts with the N-methyl group in 4-bromo-N-methylpyridin-3-amine, which offers moderate lipophilicity, making the latter more suitable for membrane permeability in drug design .
3-Bromopyridin-4-amine (4-Amino-3-bromopyridine)
- Molecular Formula : C₅H₅BrN₂
- Key Features : Bromine at position 3 and an amine at position 4.
- Comparison : Positional isomerism alters electronic distribution. The amine at position 4 in this compound may engage in stronger hydrogen bonding compared to the N-methylamine in the target compound, affecting crystallization behavior .
Derivatives with Extended Functionalization
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Molecular Formula : C₁₃H₁₁BrN₂O₂
- Key Features : A brominated phenyl group linked to a dihydropyridine-carboxamide scaffold.
- Comparison : The extended π-conjugation and planar structure (dihedral angle: 8.38°) enhance intermolecular interactions, such as hydrogen bonding (N–H⋯O), which are absent in this compound. This structural complexity may improve solid-state stability but reduce synthetic accessibility .
5-Bromo-2-methylpyridin-3-amine
- Molecular Formula : C₆H₇BrN₂
- Key Features : Methyl group at position 2 and bromine at position 5.
- DFT studies on similar derivatives (e.g., 5-bromo-2-methylpyridin-3-amine acetamide) reveal lower frontier orbital energy gaps (~4.5 eV), suggesting higher reactivity compared to N-methylated analogs .
Key Observations :
- N-Methylation vs. Free Amine: Methylation reduces hydrogen-bonding capacity, impacting crystal packing and solubility. For example, this compound lacks the intra-/intermolecular N–H⋯O bonds seen in non-methylated analogs like N-(3-bromo-2-methylphenyl)-carboxamide .
- Substituent Position : Bromine at position 4 (target compound) vs. position 5 (5-bromo derivatives) alters electronic effects. Position 4 bromine may deactivate the pyridine ring less than position 5, favoring electrophilic substitutions .
Preparation Methods
Nitro Reduction Followed by Bromination and Methylation
A widely cited approach involves the reduction of nitro precursors to amines, followed by bromination and N-methylation. For example, 4-methyl-3-nitropyridine serves as a starting material in a two-step process:
-
Catalytic Hydrogenation :
-
Bromination via Diazotization :
-
The amine is treated with HBr to form a hydrobromide salt, cooled to −5°C, and reacted with bromine. Subsequent addition of sodium nitrite induces diazotization, replacing the amine with bromine at the 3-position.
-
While this method targets 3-bromo-4-methylpyridine , adapting it for 4-bromo-N-methylpyridin-3-amine would require bromination at the 4-position. This necessitates protective strategies to direct electrophilic substitution, such as acetylating the amine to reduce its activating effect.
-
-
N-Methylation :
Direct Bromination of N-Methylpyridin-3-Amine
Electrophilic bromination of pre-methylated amines presents challenges due to the directing effects of the N-methyl group. Key considerations include:
-
Regioselectivity : The N-methylamine group at position 3 directs bromination to the ortho (positions 2 and 4) and para (position 6) sites. Achieving selectivity for position 4 requires low temperatures (−10°C to 0°C) and controlled stoichiometry.
-
Reagents : Bromine in HBr or N-bromosuccinimide (NBS) with Lewis acids like FeBr improves yield. For example, bromination of N-methylpyridin-3-amine with Br/HBr at −5°C yields This compound at 60–70% efficiency.
Suzuki Cross-Coupling for Functionalization
Recent advances employ palladium-catalyzed cross-coupling to introduce bromine or methyl groups. For instance:
-
Monosubstituted Products : Reacting 3b ((E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline) with aryl boronic acids in the presence of Pd(PPh) and KPO yields substituted derivatives at 33–40% efficiency.
-
Adapting this method for pyridine systems could involve coupling 3-aminopyridine boronic esters with methyl boronic acids, though this remains exploratory.
Comparative Analysis of Methods
Optimization Strategies
Catalytic Systems
Q & A
Basic: What are the standard synthetic routes for 4-bromo-N-methylpyridin-3-amine, and how are reaction conditions optimized?
The compound is typically synthesized via direct bromination of N-methylpyridin-3-amine using brominating agents like N-bromosuccinimide (NBS) or bromine in solvents such as acetonitrile or dichloromethane . Critical parameters include:
- Temperature : Reactions are conducted at room temperature or slightly elevated (30–50°C) to balance reactivity and side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., DCM) favor electrophilic substitution, while protic solvents may lead to oxidation byproducts.
- Stoichiometry : A 1:1 molar ratio of substrate to brominating agent minimizes over-bromination.
Purification often involves column chromatography or recrystallization, with yields typically ranging from 70–90% depending on the bromination agent .
Advanced: How can competing side reactions (e.g., oxidation or over-bromination) be mitigated during synthesis?
Side reactions arise due to the electrophilic nature of bromine and the electron-rich pyridine ring. Strategies include:
- Using NBS instead of Br₂ : NBS provides controlled bromine release, reducing oxidative degradation .
- Low-temperature conditions : Cooling the reaction to 0–5°C suppresses oxidation pathways.
- Additives : Catalytic amounts of Lewis acids (e.g., FeCl₃) enhance regioselectivity, while radical inhibitors like BHT prevent radical-mediated side reactions .
Post-reaction analysis via TLC or HPLC-MS is recommended to monitor purity .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : Aromatic protons appear as doublets in δ 7.0–8.5 ppm, with methylamine protons at δ 2.8–3.2 ppm. Bromine’s deshielding effect shifts adjacent carbons to ~125–135 ppm .
- HRMS : Molecular ion peaks at m/z 187.04 (M+H⁺) confirm the molecular formula C₆H₇BrN₂ .
- FTIR : N-H stretches at ~3300 cm⁻¹ and C-Br vibrations at 550–650 cm⁻¹ .
- XRD : For crystalline derivatives, SHELX software (e.g., SHELXL) refines bond lengths and angles, revealing planarity influenced by π-conjugation .
Advanced: How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
The bromine atom at the 4-position activates the pyridine ring toward nucleophilic aromatic substitution (SNAr) and metal-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT) show:
- Electrophilicity : The C-Br bond’s polarization (partial positive charge on C4) facilitates oxidative addition with Pd(0) catalysts .
- Steric effects : The N-methyl group at position 3 minimally hinders coupling partners, enabling regioselective functionalization at C4.
Experimental validation using aryl boronic acids under Pd(PPh₃)₄ catalysis yields biaryl derivatives with >80% efficiency .
Advanced: What are the challenges in resolving crystallographic data for this compound derivatives?
Crystallization difficulties arise from the compound’s flexibility and weak intermolecular forces. Strategies include:
- Co-crystallization : Using carboxylic acid co-formers to stabilize H-bonding networks.
- Low-temperature data collection : Reduces thermal motion, improving resolution (e.g., 0.8 Å achieved at 100 K) .
- SHELX refinement : Constraints on anisotropic displacement parameters (ADPs) and hydrogen placement enhance model accuracy .
Basic: How can researchers validate the purity of this compound for biological assays?
- HPLC-PDA : A C18 column with acetonitrile/water (70:30) eluent detects impurities at 254 nm. Purity >95% is acceptable for in vitro studies .
- Elemental analysis : Confirms C, H, N, Br content within ±0.3% of theoretical values.
- Melting point consistency : Sharp MP ranges (e.g., 104–107°C) indicate homogeneity .
Advanced: What computational tools predict the pharmacokinetic properties of this compound derivatives?
- SwissADME : Estimates logP (~2.1), suggesting moderate lipophilicity. The bromine atom increases molecular weight, potentially reducing BBB penetration .
- AutoDock Vina : Docking studies with target proteins (e.g., kinases) identify binding poses, with binding energies < −7 kcal/mol indicating high affinity .
- MD simulations : AMBER or GROMACS assess stability of ligand-protein complexes over 100 ns trajectories .
Basic: What safety precautions are necessary when handling this compound?
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods due to potential dust formation (H335).
- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material .
Advanced: How do structural modifications at the N-methyl group affect biological activity?
- N-Dealkylation : Removing the methyl group (e.g., to NH₂) increases hydrogen-bonding capacity but reduces metabolic stability.
- Bulky substituents : N-Benzyl derivatives show enhanced receptor affinity in kinase inhibitors due to hydrophobic interactions .
- Chiral centers : Introducing chirality (e.g., N-cyclopropyl) can improve enantioselectivity in enzyme binding .
Advanced: What mechanistic insights explain contradictory reactivity data in bromination reactions?
Discrepancies in literature yields (e.g., 70% vs. 90%) may stem from:
- Solvent polarity : Higher polarity (e.g., DMF vs. DCM) accelerates bromine dissociation but may promote solvolysis.
- Impurity profiles : Side products (e.g., di-brominated species) vary with stoichiometry and reaction time .
Controlled studies using in situ NMR or MS monitoring are advised to resolve inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
